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Compound of Interest

Compound Name: (Rac)-NPD6433

Cat. No.: B15622932

(Rac)-NPD6433 is a promising broad-spectrum antifungal compound identified through the
screening of a natural product library. This triazenyl indole derivative effectively inhibits fungal
growth by targeting a crucial enzyme in fatty acid synthesis, a pathway essential for fungal
viability and virulence. Its unique mechanism of action, involving the formation of a reactive
diazonium intermediate that covalently modifies the target enzyme, presents a novel strategy
for combating drug-resistant fungal pathogens.

Discovery and Origin

(Rac)-NPD6433 was discovered by researchers from the University of Toronto and affiliated
organizations through a high-throughput screening of the RIKEN natural product depository.[1]
[2][3] The screen was conducted against representative isolates of four major human fungal
pathogens: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus
neoformans.[2][3] NPD6433, a triazenyl indole, emerged as a promising candidate due to its
broad-spectrum antifungal activity and favorable tolerability in human cells.[2] Further
investigations confirmed its activity against the filamentous mold Aspergillus fumigatus as well.

[11E31[4]

Mechanism of Action: Covalent Inhibition of Fatty
Acid Synthase 1 (Fasl)

Mechanistic studies have definitively identified fatty acid synthase 1 (Fasl) as the primary
target of (Rac)-NPD6433.[1][2][3] Specifically, the compound inhibits the enoyl reductase (ER)
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domain of Fasl.[1][3][5] The proposed mechanism involves the acid-mediated cleavage of the
triazene linkage in the NPD6433 molecule, which generates a reactive diazonium moiety.[1][5]
This highly reactive intermediate then forms a covalent adduct with nucleophilic amino acid
residues within the active site of the Fasl ER domain.[1] This irreversible binding inhibits the
flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby
arresting essential fatty acid biosynthesis.[1][3][5] The inhibition of this critical metabolic
pathway ultimately leads to fungal cell death.[1][2]
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Caption: Mechanism of Action of (Rac)-NPD6433.

Quantitative Data Summary
In Vitro Antifungal Activity
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Relative Activity

Compound/Analog  Target Organism MICso (pg/mL) Change vs.
NPD6433

(Rac)-NPD6433 Candida albicans ~8 -

Analog 1 (Modified

) ) Candida albicans ~4 2x increase

indole ring)

Analog 2 (Modified

) ) Candida albicans ~4 2x increase

indole ring)

Analog 3 (Modified

non-indole moiety, Candida albicans ~4 2x increase

extended ester chain)

Analog 4 (Modified

non-indole moiety, Candida albicans ~4 2X increase

extended ester chain)

Data synthesized from lyer et al.[5]

Mass Spectrometry Analysis

Analyte m/z Ratio Elution Time (min) Identification

Intact (Rac)-NPD6433 392 4.24 Parent Compound

NPD6433-derived

202 3.53 Diazonium Moiety
fragment

Data from LC-UV-MS analysis of (Rac)-NPD6433.[1][6]

Effects on Fungal Virulence and Viability
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Experiment

Fungal Species

Treatment

Observed Effect

Viability Assay

Candida albicans

(Rac)-NPD6433

>2-log reduction in

viability after 48 hours.
[2]

Capsule Size

Quantification

Cryptococcus

neoformans

Sub-MIC (Rac)-
NPD6433

Significant decrease

in capsule size.[1][7]

Biofilm Formation

Assay

Candida albicans

(Rac)-NPD6433

Markedly reduced
biofilm formation; 100-
fold reduction in viable
CFUs from catheter
fluid.[7]

In Vivo Nematode
Model

Caenorhabditis
elegans infected with
azole-resistant C.

albicans

(Rac)-NPD6433

Significant and dose-
dependent extension
of lifespan.[2][4][5]

Key Experimental Protocols
Haploinsufficiency Profiling (HIP)

Haploinsufficiency profiling was employed to identify the genetic determinants of NPD6433

susceptibility, thus pointing to its molecular target.

Methodology:

e Apooled collection of heterozygous deletion mutants of essential genes in Saccharomyces

cerevisiae (and Candida albicans), where each strain has a unique DNA barcode, is

cultured.

e The pooled culture is divided and grown in the presence of a sub-lethal concentration of
(Rac)-NPD6433 or a vehicle control (e.g., DMSO).

» After a period of growth, genomic DNA is extracted from both the treated and control

populations.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.bioworld.com/articles/699792-npd-6433-a-broad-spectrum-antifungal-inhibits-fatty-acid-biosynthesis-through-targeting-fas1?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC11016341/
https://www.researchgate.net/figure/NPD6433-inhibits-virulence-traits-in-diverse-fungal-pathogens_fig5_371881305
https://www.researchgate.net/figure/NPD6433-inhibits-virulence-traits-in-diverse-fungal-pathogens_fig5_371881305
https://www.bioworld.com/articles/699792-npd-6433-a-broad-spectrum-antifungal-inhibits-fatty-acid-biosynthesis-through-targeting-fas1?v=preview
https://matilda.science/work/67714e8e-1acd-4049-b763-49a062cb3acd
https://www.researchgate.net/publication/371881305_Identification_of_triazenyl_indoles_as_inhibitors_of_fungal_fatty_acid_biosynthesis_with_broad-spectrum_activity
https://www.benchchem.com/product/b15622932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The DNA barcodes are amplified using PCR.

» High-throughput sequencing is used to determine the relative abundance of each barcoded
strain in both conditions.

o Afitness score is calculated for each mutant. Strains with mutations in the drug's target gene
or pathway will be hypersensitive to the compound and thus underrepresented in the treated
population. Fasl was identified as the only essential gene that significantly altered NPD6433
susceptibility.[2]
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Caption: Haploinsufficiency Profiling (HIP) Workflow.
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LC-UV-MS Analysis for Compound Stability and
Cleavage

Liquid chromatography-ultraviolet-mass spectrometry (LC-UV-MS) was used to analyze the
stability of NPD6433 and identify its cleavage products.

Methodology:

A solution of (Rac)-NPD6433 is prepared in a relevant buffer.
e The solution is incubated to allow for potential degradation or cleavage.

o Samples are injected into a liquid chromatography system to separate the components
based on their physicochemical properties (e.g., polarity).

e As components elute from the column, they pass through a UV-Vis detector, which records
their absorption spectra.

e The eluate then enters a mass spectrometer, which ionizes the molecules and separates
them based on their mass-to-charge (m/z) ratio, allowing for the identification of the parent
compound and any fragments.[1]

e Analysis of the data revealed a major peak corresponding to the intact NPD6433 (m/z 392)
and a secondary peak consistent with the diazonium moiety (m/z 202).[1][5][6]

Fasl Enoyl Reductase (ER) Activity Assay

The direct inhibitory effect of NPD6433 on the ER domain of Fasl was assessed by monitoring
NADPH consumption.

Methodology:
» The fatty acid synthase (FAS) holo-complex is purified from fungal lysates.

e The purified enzyme is incubated in a reaction mixture containing its substrate and the
cofactor NADPH.

» (Rac)-NPD6433 or a vehicle control is added to the reaction.
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e The oxidation of NADPH to NADP+* is monitored over time by measuring the decrease in
absorbance at 340 nm using a spectrophotometer.

e Adiminished rate of NADPH consumption in the presence of NPD6433 indicates inhibition of
an NADPH-dependent domain (either ER or ketoreductase). Further experiments, such as
competition with the FMN cofactor, confirmed the specific inhibition of the ER domain.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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